molecular formula C9H21ClN2O B1528890 2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride CAS No. 1220034-85-4

2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride

Cat. No.: B1528890
CAS No.: 1220034-85-4
M. Wt: 208.73 g/mol
InChI Key: DQRPLUVMYRHJOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride is 1S/C9H21ClN2O/c1-9(2,12)8(13)11-7-6-5-4/h12H2,1-7H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a powder . It has a melting point of 206-207°C .

Scientific Research Applications

Carbon Monoxide Source in Palladium-catalyzed Aminocarbonylations

Dimethylformamide (DMF) serves as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation reactions, demonstrating the utility of similar compounds in facilitating complex organic transformations. These reactions are crucial for synthesizing aryl amides from aryl bromides, showcasing a convenient alternative to traditional carbonylation methods, especially beneficial for small-scale, rapid reactions where direct use of carbon monoxide gas is impractical (Wan et al., 2002).

Thermoresponsive Polymers

Research into the thermal response of narrow-disperse Poly(N-isopropylacrylamide) (PNIPAM) synthesized via atom transfer radical polymerization highlights the importance of precise chemical modifications in tuning the properties of smart materials. These materials exhibit temperature-dependent phase transitions, suggesting applications in developing responsive coatings, drug delivery systems, and tissue engineering scaffolds (Xia et al., 2005).

Hydrogel Synthesis for Biomedical Applications

The synthesis of pH- and temperature-responsive hydrogels from crosslinked triblock copolymers via consecutive atom transfer radical polymerizations demonstrates advanced material design for biomedical applications. These hydrogels' dual sensitivity makes them ideal candidates for tissue engineering and drug delivery, where controlled response to environmental stimuli is crucial (Xu et al., 2006).

CO2 Capture Performance

The synthesis of new tertiary amines with varying chemical structures illustrates the impact of molecular design on the efficiency of CO2 capture. This research contributes to the development of more effective and sustainable methods for capturing greenhouse gases, highlighting the potential of chemically modified amines in enhancing cyclic capacity, kinetics of absorption and regeneration, and overall capture performance (Singto et al., 2016).

Safety and Hazards

The safety information for 2-Amino-N-butyl-N,2-dimethylpropanamide hydrochloride includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-amino-N-butyl-N,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-5-6-7-11(4)8(12)9(2,3)10;/h5-7,10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRPLUVMYRHJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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